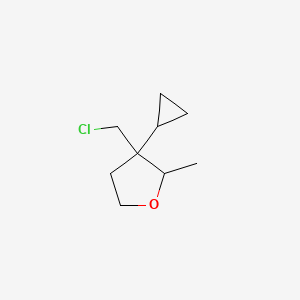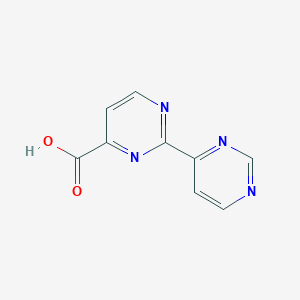
Cyanomethanesulfinyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of the sulfonyl chloride family, which is widely used in organic synthesis for the preparation of various functional groups and compounds . Cyanomethanesulfinyl chloride is a versatile reagent that plays a crucial role in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyanomethanesulfinyl chloride can be synthesized through several methods. One common method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene . The reaction conditions typically require heating the methanesulfonic acid to 95°C and adding thionyl chloride over a period of several hours. The product is then distilled under reduced pressure to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination processes. The use of thionyl chloride or sulfuryl chloride as chlorinating agents is common due to their efficiency and cost-effectiveness. The reaction is carried out in large reactors with precise temperature control to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cyanomethanesulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: It can be oxidized to form sulfonic acids or reduced to form sulfides.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form sulfonylated products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures, often in the presence of a base such as pyridine or triethylamine.
Major Products Formed:
Sulfonamides: Formed from reactions with amines
Sulfonates: Formed from reactions with alcohols
Sulfonothioates: Formed from reactions with thiols
Applications De Recherche Scientifique
Cyanomethanesulfinyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cyanomethanesulfinyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form sulfonylated products. The sulfonyl group (SO₂) is highly reactive and can form stable covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Methanesulfonyl Chloride (CH₃SO₂Cl): Used in the synthesis of methanesulfonates and as a reagent in organic synthesis.
Benzenesulfonyl Chloride (C₆H₅SO₂Cl): Used in the synthesis of benzenesulfonates and as a reagent in organic synthesis.
Sulfonimidates: Sulfur(VI) compounds used as intermediates in the synthesis of sulfonamides and sulfoximines.
Cyanomethanesulfinyl chloride stands out due to its unique combination of the sulfonyl and cyano groups, making it a valuable reagent in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C2H2ClNOS |
|---|---|
Poids moléculaire |
123.56 g/mol |
Nom IUPAC |
cyanomethanesulfinyl chloride |
InChI |
InChI=1S/C2H2ClNOS/c3-6(5)2-1-4/h2H2 |
Clé InChI |
MUTGJKFNZNPGGP-UHFFFAOYSA-N |
SMILES canonique |
C(C#N)S(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


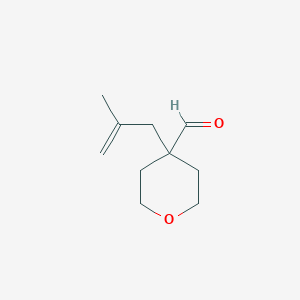

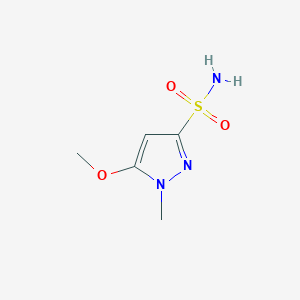
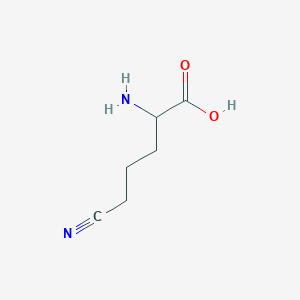
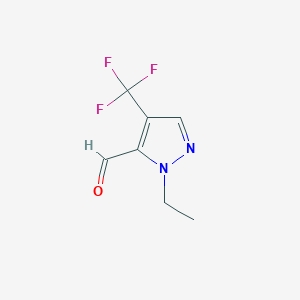
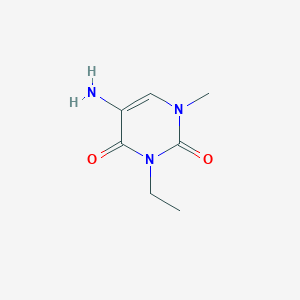
![Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B13187326.png)
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B13187328.png)
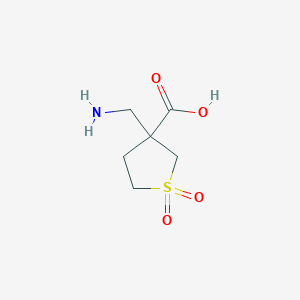
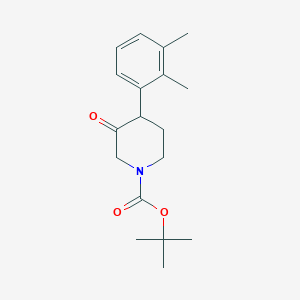
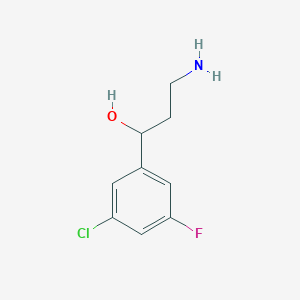
![N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine](/img/structure/B13187362.png)
